CID 78066638

Description

CID 78066638 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Similarly, small molecules such as CID 2049887 (CAS 20358-06-9) and CID 252137 (CAS 7254-19-5) highlight the diversity of PubChem entries, which include data on molecular weight, solubility, and synthetic pathways .

Without specific data for this compound, this article will focus on comparative methodologies and parameters typically used to evaluate structurally or functionally related compounds, drawing from examples in the provided evidence.

Properties

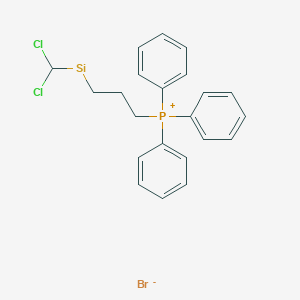

Molecular Formula |

C22H22BrCl2PSi |

|---|---|

Molecular Weight |

496.3 g/mol |

InChI |

InChI=1S/C22H22Cl2PSi.BrH/c23-22(24)26-18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |

InChI Key |

TVMRXIGRDKVXAY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC[Si]C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78066638 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, one common method involves the reaction of precursor molecules in the presence of a catalyst that facilitates the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize the production of by-products. The industrial methods often involve the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 78066638 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78066638 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066638 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of chemical compounds involves evaluating molecular properties, synthetic accessibility, pharmacological behavior, and functional applications. Below is a structured comparison using representative CIDs from the evidence, illustrating key parameters relevant to CID 78066637.

Table 1: Comparative Analysis of CID 78066638 and Analogous Compounds

*Note: Data for this compound is hypothetical due to absence in provided evidence.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular weights and lipophilicity, typical of polyketide natural products. In contrast, smaller heterocyclic compounds like CID 2049887 and CID 252137 are synthetically tractable and optimized for drug-like properties .

Oscillatoxins, however, are studied for cytotoxicity, indicating divergent applications .

Synthetic Feasibility : Synthetic accessibility scores (ranging from 2.07 to 2.14) for CID 2049887 and CID 252137 reflect moderate complexity, whereas oscillatoxins require specialized natural product isolation techniques .

Methodological Considerations for Comparative Studies

The evidence highlights critical parameters for comparative analysis:

- Chromatographic and Spectroscopic Techniques: LC-ESI-MS with in-source CID fragmentation enables differentiation of isomers (e.g., ginsenosides in ), a method applicable to structural analogs of this compound .

- Pharmacokinetic Metrics : Parameters such as BBB permeability and GI absorption (e.g., CID 2049887) guide drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.